![molecular formula C27H34N10O B14192707 1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol CAS No. 918891-61-9](/img/structure/B14192707.png)
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol is a complex organic compound with a molecular formula of C31H38N6O . This compound is characterized by the presence of multiple pyridine rings and amino groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol typically involves the reaction of 6-aminopyridine with formaldehyde and a secondary amine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency . The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding and van der Waals interactions, leading to inhibition or activation of the target’s function . The pathways involved include signal transduction and metabolic pathways, depending on the specific application .
相似化合物的比较
Similar Compounds
1,3-Bis{bis[(6-methyl-2-pyridinyl)methyl]amino}propan-2-ol: Similar structure but with methyl groups instead of amino groups.
1,3-Bis(isopropylamino)propan-2-ol: Contains isopropyl groups instead of pyridine rings.
Uniqueness
1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol is unique due to its multiple amino groups and pyridine rings, which provide a high degree of versatility in chemical reactions and applications. This makes it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
918891-61-9 |
|---|---|
分子式 |
C27H34N10O |
分子量 |
514.6 g/mol |
IUPAC 名称 |
1,3-bis[bis[(6-aminopyridin-2-yl)methyl]amino]propan-2-ol |
InChI |
InChI=1S/C27H34N10O/c28-24-9-1-5-19(32-24)13-36(14-20-6-2-10-25(29)33-20)17-23(38)18-37(15-21-7-3-11-26(30)34-21)16-22-8-4-12-27(31)35-22/h1-12,23,38H,13-18H2,(H2,28,32)(H2,29,33)(H2,30,34)(H2,31,35) |
InChI 键 |
KKTWVSYYFZWWCT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)N)CN(CC2=NC(=CC=C2)N)CC(CN(CC3=NC(=CC=C3)N)CC4=NC(=CC=C4)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


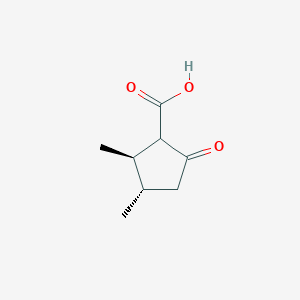
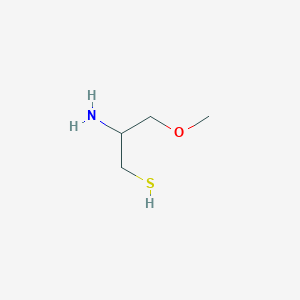
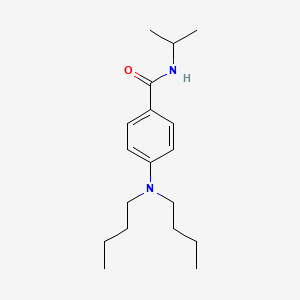
![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
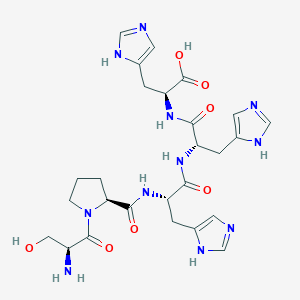
![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
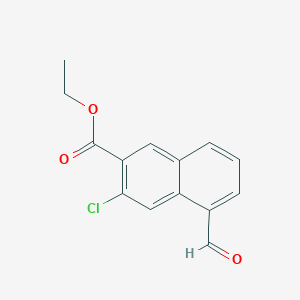
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)
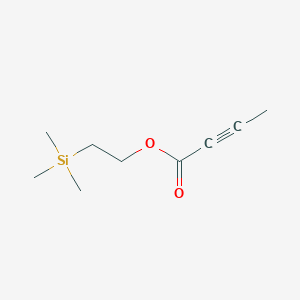
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)
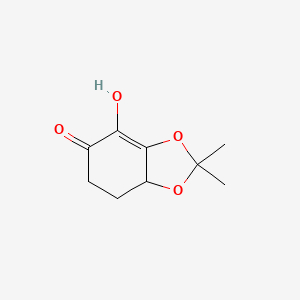
![[1-Butyl-4-chloro-2-(2,6-dimethylphenyl)-1H-imidazol-5-yl]methanol](/img/structure/B14192670.png)
![(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B14192671.png)
